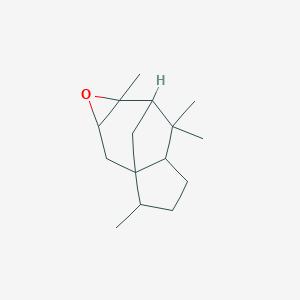

alpha-Cedrene epoxide

Descripción general

Descripción

Alpha-Cedrene Epoxide, also known as 8,9-epoxycedrane, is a sesquiterpenoid compound with the molecular formula C15H24O. It is derived from alpha-cedrene, a natural component found in the essential oils of cedarwood. This compound is characterized by its unique tricyclic structure and the presence of an epoxide functional group, which imparts distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Cedrene Epoxide is typically synthesized through the epoxidation of alpha-cedrene. The most common method involves the reaction of alpha-cedrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{Alpha-Cedrene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also explored to minimize the environmental impact.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form diols or other oxygenated derivatives.

Reduction: The epoxide ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Diols: Formed through the oxidation of the epoxide ring.

Alcohols: Formed through the reduction of the epoxide ring.

Substituted Products: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Alpha-cedrene epoxide has the molecular formula and is characterized by its epoxide functional group. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, suggesting potential use as a natural preservative in food products and cosmetics .

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Staphylococcus aureus, Escherichia coli

- Results : Inhibition zones were observed, indicating effective antimicrobial activity.

2.2 Anti-Obesity Potential

A study explored the pharmacokinetics of alpha-cedrene and its potential as an anti-obesity agent. The findings suggested that alpha-cedrene could influence metabolic pathways related to fat accumulation .

Case Study: Metabolic Effects

- Animal Model : Female and male rats

- Findings : Altered absorption and metabolism patterns were noted, supporting further investigation into its anti-obesity mechanisms.

Flavoring and Fragrance Applications

This compound is used extensively in the flavoring and fragrance industries due to its pleasant woody aroma. It serves as a key ingredient in perfumes and scented products.

3.1 Flavoring Agent

The compound is recognized for its flavoring properties, often utilized in food products to impart a cedar-like taste. Its safety as a flavoring agent has been evaluated by regulatory bodies .

3.2 Fragrance Component

In perfumery, this compound contributes to the complexity of scents, often used in formulations aiming for earthy or woody notes.

Chemical Synthesis Applications

This compound is valuable in synthetic organic chemistry as a precursor for various complex molecules.

4.1 Synthetic Pathways

Research has highlighted several synthetic routes involving this compound:

- Synthesis of Cedrane Derivatives : Utilizing this compound as a starting material for the synthesis of cis-cedrane-8,9-diol through stereoselective reactions .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Stereoselective synthesis | Cis-Cedrane-8,9-diol | 85 |

| Epoxide ring-opening | Various alcohol derivatives | Variable |

Mecanismo De Acción

The mechanism of action of Alpha-Cedrene Epoxide involves its interaction with various molecular targets and pathways. The epoxide functional group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Alpha-Cedrene Epoxide can be compared with other similar compounds, such as:

Cedroxyde: Another epoxide derived from cedarwood, known for its woody scent and stability in various formulations.

Andrane: A synthetic compound with a similar structure but different olfactory properties, often used in perfumery.

Uniqueness: this compound is unique due to its specific tricyclic structure and the presence of an epoxide functional group, which imparts distinct chemical reactivity and biological activity. Its combination of woody scent and potential therapeutic effects makes it a valuable compound in both the fragrance and pharmaceutical industries.

Actividad Biológica

Alpha-Cedrene Epoxide, a derivative of alpha-cedrene, is a sesquiterpene oxide known for its distinctive biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound is synthesized through the epoxidation of alpha-cedrene using peracetic acid. This reaction yields a compound that possesses unique fragrance properties and potential therapeutic applications. The structural formula can be represented as follows:

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 31.57 |

| Bacillus cereus | 34.21 |

| Escherichia coli | 15.32 |

These findings indicate that this compound can inhibit the growth of harmful bacteria, suggesting its potential use in natural antimicrobial formulations .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS methods. The results show that it possesses a notable free-radical-scavenging ability.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 20.65 |

| ABTS | 25.00 |

This antioxidant activity is attributed to the presence of oxygenated sesquiterpenes that disrupt free radical chain reactions .

3. Cytotoxic Effects

Research has indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, studies have reported varying degrees of cytotoxicity against breast cancer cells, with IC50 values ranging from 15 to 30 µg/mL depending on the cell line tested .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the essential oil containing this compound revealed its effectiveness against foodborne pathogens. The oil was tested in vitro against common bacteria found in contaminated food products, demonstrating significant inhibition at low concentrations .

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress models, this compound was shown to reduce oxidative damage in cellular systems, highlighting its potential as a protective agent against oxidative stress-related diseases .

Análisis De Reacciones Químicas

Table 1: Epoxidation Conditions and Yields

-

Mechanistic Insight : The use of sodium acetate as a catalyst stabilizes the reaction intermediates, enabling high regioselectivity and minimizing side reactions .

-

Scalability : A 250 L reactor trial achieved 94% yield with 97% purity, demonstrating industrial viability .

Photooxygenation Reactions

α-Cedrene epoxide can be formed via sensitized photooxygenation. Three distinct pathways have been identified:

Table 2: Photooxygenation Pathways for α-Cedrene

| Sensitizer | Mechanism | Primary Product | Key Features |

|---|---|---|---|

| Rose Bengal (RB) | Singlet oxygen | Cedr-8-exoen-9α-ol | Double bond migration |

| 9,10-Dicyanoanthracene | Electron transfer | Cedr-8-en-10β-ol | Radical intermediate |

| Benzyl (BZ) | Radical | 8α,9α-cedrene epoxide | Stereospecific epoxidation |

-

Stereoselectivity : Benzyl-sensitized reactions produce α-cedrene epoxide with defined 8α,9α stereochemistry .

Reductive Opening and Derivatives

α-Cedrene epoxide serves as a precursor for diols and acetonides, critical in fragrance chemistry:

Table 3: Transformations of α-Cedrene Epoxide

| Reaction Type | Conditions | Product | Yield (%) | Application |

|---|---|---|---|---|

| Reductive opening | H<sub>2</sub>/Pd-C, THF | cis-Cedrane-8,9-diol | 94 | Amber odorant synthesis |

| Acetalization | Acetone, acid catalyst | cis-Cedrene acetonide | 78 | High-value fragrance |

-

Key Intermediate : cis-Cedrane-8,9-diol is pivotal for synthesizing cis-cedrene acetonide, a potent amber odorant .

-

Challenges : Attempts to invert stereochemistry via Mitsunobu reactions yielded undesired trans-products, highlighting the sensitivity of stereochemical outcomes .

Stability and Side Reactions

Propiedades

Número CAS |

13567-39-0 |

|---|---|

Fórmula molecular |

C15H24O |

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

(1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane |

InChI |

InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1 |

Clave InChI |

HZRFVTRTTXBHSE-RNEKMQJUSA-N |

SMILES |

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C |

SMILES isomérico |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@]4(C(C3)O4)C |

SMILES canónico |

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C |

Key on ui other cas no. |

29597-36-2 13567-39-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.